molecular formula C20H24N4O4S2 B15100095 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15100095
M. Wt: 448.6 g/mol
InChI Key: NTBRBVLQKYVHGV-SQFISAMPSA-N
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Description

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural attributes include:

  • Thiazolidinone moiety: Substituents at position 3 (3-ethoxypropyl) and position 2 (thioxo group), critical for conformational stability and bioactivity .
  • Z-configuration: The methylidene group linking the thiazolidinone and pyrido-pyrimidinone cores ensures optimal spatial arrangement for target interactions .
  • Amino substituent: A 2-methoxyethyl group at position 2 of the pyrido-pyrimidinone core, influencing solubility and receptor binding .

This compound is part of a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives explored for pharmaceutical applications, particularly antimicrobial and anticancer activities .

Properties

Molecular Formula

C20H24N4O4S2

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O4S2/c1-3-28-11-6-10-24-19(26)15(30-20(24)29)13-14-17(21-8-12-27-2)22-16-7-4-5-9-23(16)18(14)25/h4-5,7,9,13,21H,3,6,8,10-12H2,1-2H3/b15-13-

InChI Key

NTBRBVLQKYVHGV-SQFISAMPSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOC)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidinone core

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations in the Thiazolidinone Ring

The thiazolidinone ring’s substituents significantly affect molecular flexibility and hydrophobicity. Key analogs include:

Compound ID Thiazolidinone Substituent (Position 3) Biological Implication Source
Target Compound 3-Ethoxypropyl Balances lipophilicity and metabolic stability
BH21157 3-Ethoxypropyl Similar to target; morpholinylethylamino group
Compound 2-Methoxyethyl Increased polarity; phenylethylamino group
Compound Allyl Enhanced flexibility; 4-methoxybenzylamino

Amino Substituent Diversity on the Pyrido-Pyrimidinone Core

The amino group at position 2 influences solubility and target affinity:

Compound ID Amino Substituent Molecular Weight (g/mol) Solubility Profile Source
Target Compound 2-Methoxyethylamino 517.664 Moderate aqueous solubility
BH21155 3-(Morpholin-4-yl)propylamino 517.664 Enhanced solubility
Compound 1-Phenylethylamino 511.6164 High lipophilicity
BH21154 3-(Morpholin-4-yl)propylamino 511.6164 Polar, basic group

Key Insight: The 2-methoxyethylamino group in the target compound offers a balance between polarity and lipophilicity, contrasting with the highly basic morpholinylpropylamino group in BH21155 .

Aromatic and Heterocyclic Modifications

Variations in the pyrido-pyrimidinone core’s substituents impact binding affinity:

Compound ID Core Substituents Notable Features Source
Target Compound None (unsubstituted core) Simplified structure
Compound 7-(Piperazin-1-yl), 2-(3,4-dimethoxyphenyl) Enhanced solubility via piperazine
Compound 9-Fluoro, 7-(piperidin-4-ylamino) Fluorine enhances metabolic stability

Key Insight : While the target compound lacks aromatic substitutions, analogs with piperazine or fluorine substituents show improved solubility or stability, suggesting avenues for further optimization .

Research Findings and Implications

  • Antimicrobial Activity: Thiazolidinone derivatives with thioxo groups (e.g., target compound) exhibit notable antimicrobial activity, likely due to sulfur-mediated enzyme inhibition .
  • Synthetic Accessibility : The Z-configuration is consistently retained in analogs, confirmed via crystallographic tools like SHELX .
  • Pharmacokinetics : The 3-ethoxypropyl and 2-methoxyethyl groups in the target compound may reduce first-pass metabolism compared to bulkier substituents .

Biological Activity

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential biological activity. Its complex structure incorporates thiazolidinone and pyridopyrimidinone moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O4S2C_{21}H_{26}N_{4}O_{4}S_{2} with a molecular weight of approximately 462.6 g/mol. The IUPAC name is (5Z)-3-(3-ethoxypropyl)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. The compound features multiple functional groups that may influence its reactivity and biological interactions.

Property Value
Molecular FormulaC21H26N4O4S2
Molecular Weight462.6 g/mol
IUPAC Name(5Z)-3-(3-ethoxypropyl)-5-...
InChI KeyCTXKMQVRJSYDSR-SSZFMOIBSA-N

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors within biological pathways. This interaction may lead to modulation of cellular processes such as apoptosis or cell proliferation, particularly in cancerous cells. The presence of the thiazolidinone ring suggests potential antioxidant properties, which could contribute to its biological effects.

Biological Activity

Research indicates that compounds similar to this one exhibit various biological activities including:

  • Anticancer Activity : Compounds with thiazolidinone and pyridopyrimidinone structures have shown promise in inhibiting tumor growth in vitro and in vivo. For instance, studies have reported that derivatives with similar scaffolds can induce apoptosis in glioma cell lines.
  • Antimicrobial Properties : Thiazolidinones are known for their antibacterial activity against a range of pathogens. The unique structure of this compound may enhance its efficacy against resistant strains.
  • Anti-inflammatory Effects : Some studies suggest that pyridopyrimidinones can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Properties : A study evaluated a thiazolidinone derivative against various cancer cell lines and found significant inhibition of cell growth at micromolar concentrations, indicating potential for further development as an anticancer agent.
  • Antimicrobial Activity Assessment : Research demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
  • Mechanistic Insights : A recent investigation into the mechanism revealed that certain derivatives could inhibit key enzymes involved in cancer metabolism, providing a rationale for their anticancer effects.

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